2-(4-Fluorophenyl)-3-methylpyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-fluorophenyl)-3-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN/c1-9-3-2-8-14-12(9)10-4-6-11(13)7-5-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLRZUKZRWULBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40544776 | |
| Record name | 2-(4-Fluorophenyl)-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40544776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101419-76-5 | |
| Record name | 2-(4-Fluorophenyl)-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40544776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 4 Fluorophenyl 3 Methylpyridine and Its Derivatives
Cross-Coupling Approaches for Pyridine (B92270) Arylation
Cross-coupling reactions are a cornerstone for the formation of carbon-carbon bonds, providing a powerful method for linking aryl and heteroaryl moieties. These reactions typically involve a transition metal catalyst to couple an organometallic reagent with an organic halide.
Palladium-Catalyzed Suzuki-Miyaura Coupling Protocols
The Suzuki-Miyaura coupling is one of the most widely used methods for synthesizing 2-arylpyridines. nih.govcdnsciencepub.com This reaction creates a C(sp²)–C(sp²) bond by coupling a heteroaryl halide or its equivalent with an arylboronic acid or ester in the presence of a palladium catalyst and a base. nih.govcdnsciencepub.com For the synthesis of 2-(4-Fluorophenyl)-3-methylpyridine, this would typically involve the reaction of a 2-halo-3-methylpyridine with (4-fluorophenyl)boronic acid. The challenges in this transformation often stem from the ability of the basic pyridine nitrogen to bind to the metal catalyst, potentially inhibiting its activity, and the relatively slow rate of transmetallation with certain organoboron species. nih.gov
The success of the Suzuki-Miyaura coupling for pyridine arylation is highly dependent on the careful optimization of reaction parameters. Machine learning and automated synthesis have been employed to determine general, high-yielding conditions for heteroaryl couplings. chemistryviews.org Key components that are systematically varied include the palladium source, the phosphine ligand, the base, and the solvent system. chemistryviews.org
Catalysts : Palladium complexes such as Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) and Pd(OAc)₂ (palladium(II) acetate) are commonly used. nih.govnih.gov For challenging couplings, particularly those involving heteroaryl partners, catalyst loadings of around 3 mol % are often employed. nih.gov
Ligands : The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Sterically bulky and electron-rich phosphine ligands like RuPhos (2-dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl) and SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have proven effective in promoting the cross-coupling of a broad range of heteroarylboronic acids. nih.gov For some transformations, the use of specific ligands can improve yields from moderate to excellent. beilstein-journals.orgnih.gov
Bases and Solvents : The base is required to activate the boronic acid for transmetallation. Common choices include inorganic bases like potassium phosphate (K₃PO₄) and sodium phosphate (Na₃PO₄). nih.govnih.gov The solvent system often consists of an organic solvent like dioxane, sometimes with the addition of water. nih.govresearchgate.net Studies have shown that both dry and aqueous conditions can be effective, depending on the specific substrates and catalyst system. researchgate.net Reaction temperatures typically range from 65 to 100 °C. nih.govcdnsciencepub.com
| Parameter | Common Reagents/Conditions | Purpose |
| Palladium Source | Pd(OAc)₂, Pd(dppf)Cl₂, Pd₂(dba)₃ | Catalyzes the cross-coupling reaction. |
| Ligand | RuPhos, SPhos, XPhos, PPh₃ | Stabilizes the catalyst, modulates reactivity. |
| Boron Source | Arylboronic acids, Arylboronic pinacol esters | Provides the aryl group for coupling. |
| Base | K₃PO₄, Na₃PO₄, CsF | Activates the boron reagent for transmetallation. |
| Solvent | Dioxane, n-Butanol, Toluene (often with water) | Solubilizes reactants and facilitates the reaction. |
| Temperature | 65 - 110 °C | Provides energy to overcome activation barriers. |
The Suzuki-Miyaura reaction is known for its broad functional group tolerance. nih.gov However, the efficiency of coupling 2-halopyridines can be influenced by the nature of both the pyridine substrate and the boronic acid partner.
Aryl Halide Precursors : While aryl iodides are highly reactive, protocols have been developed to effectively couple the more accessible and stable aryl bromides and chlorides. nih.gov The presence of substituents on the pyridine ring can affect reactivity. For instance, electron-donating groups on the pyridine, which were challenging under some conditions, can be successfully coupled using optimized protocols. nih.gov The starting material for the target compound would likely be 2-chloro-3-methylpyridine or 2-bromo-3-methylpyridine (B184072).
Boronic Acid Precursors : A wide variety of aryl and heteroaryl boronic acids and their pinacol esters can be used. nih.govcdnsciencepub.com For the synthesis of the target compound, (4-fluorophenyl)boronic acid would be the required precursor. The stability of heteroaryl boron derivatives can be a limitation, as they can be prone to decomposition via protodeboronation. nih.gov To overcome this, bench-stable potassium heteroaryltrifluoroborates have been developed as effective coupling partners, which often provide products in good to excellent yields. nih.gov
Alternative Metal-Catalyzed Arylation Strategies
While palladium catalysis is dominant, other transition metals have been utilized for the direct arylation of pyridines, offering complementary approaches that can avoid the pre-functionalization required for Suzuki-Miyaura coupling.
Rhodium-Catalyzed Direct Arylation : Rh(I)-catalyzed methods have been developed for the direct C-H arylation of pyridines and quinolines. nih.gov This approach is highly atom-economical as it does not require the synthesis of organometallic pyridine reagents. nih.gov
Iron-Catalyzed Direct Arylation : Iron, an inexpensive and abundant metal, can catalyze the ortho C-H bond arylation of aryl pyridines with arylzinc reagents. researchgate.net This reaction can use molecular oxygen as an inexpensive and environmentally friendly oxidant. researchgate.net
Transition-Metal-Free Direct Arylation : A method for the direct arylation of pyridines using phenylhydrazine hydrochloride has been developed that proceeds at room temperature without any transition metal catalyst, offering a cost-effective and simplified route to arylated heterocycles. rsc.org
Condensation and Cyclization Reactions for Pyridine Ring Formation
An alternative to functionalizing an existing pyridine ring is to construct the ring itself from simpler, acyclic precursors. baranlab.org These methods build the core structure of this compound through condensation and subsequent cyclization.
Common strategies for pyridine ring synthesis include:
Hantzsch Pyridine Synthesis : This classic method typically involves the condensation of a β-keto ester, an aldehyde, and ammonia to form a dihydropyridine, which is then oxidized to the pyridine. wikipedia.orgpharmaguideline.com While traditionally used for symmetrical pyridines, modifications allow for the synthesis of asymmetrically substituted derivatives. baranlab.org
Kröhnke Pyridine Synthesis : This method provides a general route to 2,4,6-trisubstituted pyridines by reacting α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate. baranlab.orgpharmaguideline.com
Bohlmann-Rahtz Pyridine Synthesis : This reaction constructs the pyridine ring through the condensation of an enamine with an α,β-unsaturated ketone, which then cyclizes and eliminates water to form the aromatic pyridine. acsgcipr.org
Cycloaddition Reactions : Diels-Alder reactions using azadiene derivatives or Bönnemann cyclization, which involves the trimerization of a nitrile and two parts of an acetylene, can also produce substituted pyridines. baranlab.orgwikipedia.org For example, cobalt-catalyzed cycloaddition of a nitrile with alkynes can yield substituted pyridines under ambient conditions. youtube.com
Strategies for Introducing Fluorine and Methyl Substituents
The fluorine and methyl groups characteristic of this compound can be introduced either by using appropriately substituted starting materials in the synthetic sequences described above or by direct functionalization of a pyridine or phenylpyridine core.
Introduction of Fluorine : The fluorine atom is most commonly incorporated by using a fluorinated building block, such as (4-fluorophenyl)boronic acid in a Suzuki coupling or 4-fluorobenzaldehyde in a condensation reaction. lookchem.com Direct fluorination of a pyridine ring can be achieved through methods like nucleophilic aromatic substitution (SNA_r_), where a leaving group (e.g., a nitro group) is displaced by a fluoride source like CsF. nih.gov Diazotization of aminopyridines in the presence of a fluoride source is another established method. google.com
Introduction of the Methyl Group : Similar to fluorine, the methyl group is often present in the starting material, such as 2-chloro-3-methylpyridine or 3-picoline derivatives. prepchem.com Direct methylation of the pyridine ring is also possible. A rhodium-catalyzed method allows for the C-3/5 methylation of pyridines using methanol and formaldehyde as the methyl source. rsc.org This reaction proceeds through a temporary dearomatization of the pyridine ring, which activates it for nucleophilic attack. rsc.org
Derivatization and Functionalization of the Core Scaffold
The this compound scaffold serves as a versatile platform for further chemical modification. Functionalization can be targeted at the pyridine ring's nitrogen atom or used to construct more complex, fused ring systems.
The conversion of pyridines to their corresponding N-oxides is a fundamental transformation in heterocyclic chemistry. This oxidation activates the pyridine ring, facilitating subsequent substitution reactions. The most common and effective method for this transformation is the use of peroxy acids, particularly meta-chloroperoxybenzoic acid (m-CPBA). chemtube3d.comgoogle.com The reaction involves the direct oxidation of the nitrogen atom in the pyridine ring. chemtube3d.com
The synthesis of this compound N-oxide can be reliably achieved by reacting the parent pyridine with m-CPBA in a suitable solvent, typically a chlorinated one such as dichloromethane (DCM). rsc.orgresearchgate.net The reaction is generally performed at a low initial temperature (around 0 °C) before being allowed to proceed at room temperature. rsc.orggoogle.com This procedure is widely applicable to a variety of substituted pyridines. google.com
Table 1: Representative Conditions for Pyridine N-Oxide Synthesis
| Reactant | Oxidizing Agent | Solvent | Temperature | Reaction Time | Reference |
|---|---|---|---|---|---|
| Substituted Pyridine | m-CPBA (1.1-1.2 equiv.) | Dichloromethane (DCM) | 0 °C to Room Temp. | 12-24 h | rsc.orggoogle.com |
| 4-Methylpyridine | m-CPBA | Dichloromethane (DCM) | 0-5 °C to 20-25 °C | 24 h | google.com |
| 3-Methylpyridine (B133936) | m-CPBA | Dichloromethane (DCM) | 0-5 °C to 20-25 °C | 24 h | google.com |
| 2-Chloromethylpyridyl derivatives | m-CPBA | Dichloromethane (DCM) | Low Temperature | Not Specified | researchgate.net |
This table presents generalized conditions based on literature for the synthesis of various pyridine N-oxides, which are applicable to the target compound.
The this compound core can be envisioned as a building block for the construction of more complex, polycyclic heterocyclic systems. Such fused heterocycles are of significant interest in medicinal chemistry and material science. ias.ac.in Methodologies for synthesizing fused pyridine rings often involve the strategic construction of a new ring onto a pre-existing pyridine structure. ias.ac.in
Several synthetic strategies could be employed for this purpose:
Intramolecular Cyclization: Functionalization of the 3-methyl group or the phenyl ring could introduce reactive moieties capable of undergoing intramolecular cyclization to form a new fused ring. For example, introducing a carboxylic acid or a similar group could enable a condensation reaction with another part of the molecule.
Cycloaddition Reactions: The pyridine ring itself can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form bicyclic or polycyclic structures. airo.co.in These reactions typically involve reacting the heterocyclic compound with a suitable dienophile or diene.
Palladium-Catalyzed Annulation: Modern cross-coupling chemistry offers powerful tools for ring formation. Palladium-catalyzed annulation of arynes, for instance, has been used to synthesize polycyclic aromatic hydrocarbons from aryl halides. nih.gov A strategy could involve the conversion of the this compound into a suitable halide precursor to engage in such a cascade reaction.
Ring-Opening Transformations: Another advanced approach involves using complex building blocks that undergo ring-opening and subsequent transformation to form polycyclic pyridones. mdpi.com
While specific examples starting from this compound are not detailed in the literature, these established methods for pyridine derivatization provide a clear roadmap for its potential incorporation into polycyclic systems. nih.govmdpi.com
Exploration of Industrially Scalable Synthesis Methods
The production of specialty chemicals like this compound on an industrial scale requires synthetic routes that are efficient, cost-effective, safe, and environmentally conscious. Key strategies to achieve scalability include the use of robust catalytic systems and the adoption of modern manufacturing technologies like flow chemistry.
The core structure of this compound is typically assembled via a palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura coupling. nih.gov This reaction creates the crucial carbon-carbon bond between the pyridine and phenyl rings. nih.gov
Key aspects of a scalable Suzuki-Miyaura coupling include:
Catalyst Selection: While various palladium catalysts are effective, industrial processes favor those with high turnover numbers, stability, and, increasingly, heterogeneous catalysts that can be easily recovered and reused. mdpi.com Palladium nanoparticles supported on materials like graphene have been explored for this purpose. mdpi.com
Ligand and Base Choice: The choice of phosphine ligand and base (e.g., K₃PO₄, Na₂CO₃) is critical for reaction efficiency and can help suppress the formation of impurities. nih.govnih.gov
Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is often employed to facilitate the dissolution of both organic and inorganic reagents. nih.gov
Table 2: Typical Parameters for Suzuki-Miyaura Synthesis of 2-Arylpyridines
| Component | Example | Purpose | Reference |
|---|---|---|---|
| Pyridine Precursor | 2-halo-3-methylpyridine | Electrophilic partner | chemistryviews.org |
| Boronic Acid/Ester | (4-Fluorophenyl)boronic acid | Nucleophilic partner | mdpi.comresearchgate.net |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Catalyzes C-C bond formation | nih.govresearchgate.net |
| Base | K₃PO₄, Na₂CO₃, Na₃PO₄ | Activates boronic acid | nih.govresearchgate.net |
| Solvent | 1,4-Dioxane/Water, Toluene | Reaction medium | nih.govresearchgate.net |
Flow Chemistry for Scalable Synthesis: Transitioning from traditional batch processing to continuous flow synthesis offers significant advantages for industrial production. researchgate.net Flow chemistry involves pumping reagents through a heated reactor, allowing for precise control over reaction parameters like temperature, pressure, and residence time. nih.gov This technology enhances safety by minimizing the volume of hazardous materials at any given moment and can improve yield and consistency. nih.gov A scalable synthesis of this compound could be envisioned by adapting the Suzuki coupling to a flow system, where a solution of the reactants is passed through a heated column packed with a heterogeneous palladium catalyst. nih.gov This approach aligns with the principles of green chemistry by potentially reducing solvent usage and energy consumption. researchgate.net
Structural Elucidation and Advanced Characterization of 2 4 Fluorophenyl 3 Methylpyridine
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in determining the molecular structure of 2-(4-Fluorophenyl)-3-methylpyridine by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the environment of the fluorine atom within the molecule.
¹H NMR: In the proton NMR spectrum, the aromatic protons of the pyridine (B92270) and phenyl rings typically appear as multiplets in the downfield region. The methyl group protons on the pyridine ring will present as a distinct singlet. The exact chemical shifts and coupling constants provide information about the connectivity and spatial relationships of the protons. For instance, in related methylpyridine compounds, the methyl protons show characteristic shifts. uci.eduresearchgate.net
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbon attached to the fluorine atom will exhibit a characteristic splitting pattern due to C-F coupling. The chemical shifts of the carbons in the pyridine and phenyl rings, as well as the methyl carbon, are diagnostic for the compound's structure. rsc.orgchemicalbook.comdrugbank.com
¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds. This compound will show a signal in the ¹⁹F NMR spectrum corresponding to the fluorine atom on the phenyl ring. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom. colorado.eduthermofisher.comnih.gov The large chemical shift dispersion in ¹⁹F NMR minimizes the chances of peak overlap, simplifying spectral analysis. thermofisher.com
Table 1: Representative NMR Data for Substituted Pyridines
| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Assignment |
| ¹H | 7.0 - 8.7 | Multiplet | Aromatic Protons |
| ¹H | ~2.3 | Singlet | Methyl Protons |
| ¹³C | 115 - 165 | Singlet, Doublet (due to C-F coupling) | Aromatic Carbons |
| ¹³C | ~18 | Singlet | Methyl Carbon |
| ¹⁹F | -110 to -120 | Singlet | Fluorine on Phenyl Ring |
Note: The exact chemical shifts can vary depending on the solvent and the specific instrumentation used.
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The spectrum will exhibit characteristic vibrational bands. Key expected absorptions include C-H stretching vibrations from the aromatic rings and the methyl group, C=C and C=N stretching vibrations within the aromatic rings, and a strong C-F stretching vibration. The positions of these bands provide a molecular fingerprint for the compound. rsc.orgresearchgate.netthermofisher.comspectrabase.com
Table 2: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 2980 - 2850 | C-H Stretch | Methyl |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| 1580 - 1480 | C=N Stretch | Pyridine Ring |
| 1250 - 1100 | C-F Stretch | Aryl Fluoride |
Mass Spectrometry (MS) Analysis
Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound. In the mass spectrum, the molecular ion peak (M⁺) will correspond to the exact mass of the compound (C₁₂H₁₀FN). The fragmentation pattern, which results from the cleavage of the molecule into smaller charged fragments, can provide further structural information and confirmation. nist.gov
Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy
Ultraviolet-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within the molecule. This compound is expected to show absorption bands in the UV region, corresponding to π → π* and n → π* transitions within the aromatic systems. researchgate.netsharif.edu The position and intensity of these absorption maxima are characteristic of the conjugated π-system of the molecule. niscpr.res.inscielo.org.za
Fluorescence spectroscopy can provide information about the emission properties of the compound after it has been excited by UV or visible light. The fluorescence spectrum, including the emission wavelength and quantum yield, is sensitive to the molecular structure and its environment.
Crystallographic Analysis
Crystallographic techniques provide the most definitive three-dimensional structural information.
Conformational Analysis and Dihedral Angles in Crystalline State
No publicly accessible X-ray crystallography data for this compound exists. Therefore, precise details regarding the molecule's conformation and the dihedral angles between the pyridine and fluorophenyl rings in the crystalline state have not been determined.
Polymorphism Studies and Crystal Packing Arrangements
There are no published studies on the polymorphism of this compound. Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. Such studies are crucial for understanding the physical properties of a compound.
The crystal packing in related structures is often stabilized by a network of weak intermolecular interactions. For example, in the crystal structure of 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol, intermolecular O-H···N hydrogen bonds are observed. benthamopen.com In other complex pyridine derivatives, C-H···F and C-H···N interactions play a role in the three-dimensional architecture. nih.gov It is plausible that in a hypothetical crystal structure of this compound, similar weak intermolecular forces, such as C-H···F and C-H···N hydrogen bonds, as well as π-π stacking interactions between the aromatic rings, would be observed. However, the specific arrangement of the molecules in the crystal lattice remains unknown.
Computational and Theoretical Investigations of 2 4 Fluorophenyl 3 Methylpyridine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of many-body systems. Its balance of accuracy and computational cost makes it ideal for analyzing molecules of moderate size like 2-(4-Fluorophenyl)-3-methylpyridine. DFT calculations are used to determine the optimized molecular geometry, vibrational frequencies, and various electronic properties.
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process involves finding the minimum energy structure on the potential energy surface. For this compound, this optimization is typically performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p).
These calculated parameters can be validated by comparison with experimental data from techniques like X-ray crystallography, if available for the compound or for structurally similar molecules. For instance, typical C-C bond lengths in aromatic rings are calculated to be in the range of 1.38 to 1.40 Å, while the C-N bonds in the pyridine (B92270) ring are around 1.34 Å. The C-F bond length is expected to be approximately 1.35 Å.
| Parameter | Value (Å or °) | Description |
|---|---|---|
| C-F Bond Length | ~1.35 Å | Length of the bond between Carbon and Fluorine. |
| C-C (inter-ring) Bond Length | ~1.49 Å | Length of the single bond connecting the two aromatic rings. |
| Pyridine C-N Bond Lengths | ~1.34 Å | Average length of Carbon-Nitrogen bonds in the pyridine ring. |
| Phenyl C-C Bond Lengths | ~1.39 Å | Average length of Carbon-Carbon bonds in the phenyl ring. |
| C-C-N (Pyridine Ring) Bond Angle | ~123° | Angle within the pyridine ring. |
| Dihedral Angle (Phenyl-Pyridine) | Variable | Torsional angle between the planes of the two rings. |
Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculations yield the fundamental vibrational modes, which correspond to specific stretching, bending, and torsional motions of the atoms.
The calculated frequencies are often scaled by an empirical factor (e.g., ~0.96) to correct for anharmonicity and limitations of the theoretical method, allowing for a more accurate comparison with experimental spectra. The analysis involves assigning the calculated vibrational modes to the observed peaks in the experimental FT-IR and FT-Raman spectra.
Key vibrational modes for this compound include:
C-H stretching: Aromatic C-H stretching modes typically appear in the 3000–3100 cm⁻¹ region, while aliphatic C-H stretching from the methyl group is found around 2850-2950 cm⁻¹.
C=C and C=N stretching: Vibrations of the aromatic rings are expected in the 1400–1650 cm⁻¹ range.
C-F stretching: A strong absorption band characteristic of the C-F bond is typically observed in the 1200–1250 cm⁻¹ region.
Ring breathing modes: These collective vibrations of the rings appear at lower frequencies.
In-plane and out-of-plane bending: These modes occur at frequencies below 1300 cm⁻¹.
The correlation between theoretical and experimental spectra confirms the molecular structure and provides a detailed understanding of its vibrational properties.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Experimental Range (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3150 | 3000 - 3100 |
| Aliphatic C-H Stretch (CH₃) | 2900 - 3000 | 2850 - 2980 |
| C=C/C=N Ring Stretch | 1450 - 1620 | 1400 - 1650 |
| C-F Stretch | 1220 - 1260 | 1200 - 1250 |
| C-H In-plane Bend | 1000 - 1300 | 1000 - 1300 |
| C-H Out-of-plane Bend | 750 - 950 | 750 - 950 |
Electronic Structure Analysis
The electronic properties of a molecule are fundamental to its reactivity, stability, and optical characteristics. Computational methods provide detailed insights into the distribution of electrons and the nature of molecular orbitals.
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy of the HOMO (E_HOMO) is related to the ionization potential, representing the ability to donate an electron. The energy of the LUMO (E_LUMO) is related to the electron affinity, representing the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO), is a critical parameter for determining molecular stability and reactivity.
A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive. For this compound, the HOMO is expected to be localized primarily on the more electron-rich phenylpyridine system, while the LUMO may be distributed across the entire conjugated system. The presence of the electron-withdrawing fluorine atom can influence the energies of these orbitals.
The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. It illustrates the charge distribution from a molecule's electrons and nuclei, allowing for the identification of electrophilic and nucleophilic sites.
The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are susceptible to electrophilic attack. In this compound, the nitrogen atom of the pyridine ring, with its lone pair of electrons, is expected to be a primary negative potential site.
Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are favorable for nucleophilic attack. The hydrogen atoms of the molecule are typically associated with positive potential.
Green: Regions of neutral or near-zero potential.
The MEP map provides a clear picture of where the molecule is most likely to interact with other chemical species, guiding the understanding of its intermolecular interactions.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds.
A key aspect of NBO analysis is the study of charge delocalization, which it quantifies through second-order perturbation theory. This analysis examines the interactions between filled (donor) NBOs and empty (acceptor) NBOs. The energy of these interactions (E(2)) represents the stabilization resulting from electron delocalization.
For this compound, significant delocalization interactions are expected, such as:
π → π interactions:* Electron delocalization from the π bonds of one aromatic ring to the antibonding π* orbitals of the other.
n → π interactions:* Delocalization of the lone pair (n) electrons from the nitrogen atom into the antibonding π* orbitals of the pyridine ring.
Reactivity Descriptors and Chemical Stability Assessment
The chemical reactivity and stability of a molecule can be effectively predicted and understood through the lens of conceptual Density Functional Theory (DFT). Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide quantitative measures of a molecule's response to chemical reactions.
Detailed Research Findings:
Computational studies on pyridine derivatives utilize DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, to calculate the HOMO and LUMO energies. nih.gov From these energies, key reactivity descriptors are determined. A large HOMO-LUMO energy gap is indicative of high kinetic stability and low chemical reactivity, as it signifies a greater energy barrier for electronic excitation. mdpi.comniscair.res.in
Key global reactivity descriptors include:
Chemical Hardness (η): This measures the resistance of a molecule to change its electron configuration. A higher value of chemical hardness suggests greater stability. nih.gov
Chemical Potential (μ): This describes the tendency of electrons to escape from the system. It provides insight into the charge transfer direction in a reaction. nih.gov
Electronegativity (χ): This is the power of an atom or molecule to attract electrons to itself. nih.gov
Electrophilicity Index (ω): This global index quantifies the energy lowering of a molecule when it accepts electrons from the environment, indicating its electrophilic nature. nih.gov
The stability of pyridine derivatives is influenced by the nature and position of their substituents. While pyridine itself is a stable aromatic heterocycle, the addition of functional groups modifies its electronic structure and, consequently, its stability and reactivity. nih.govmdpi.com For instance, studies on related molecules like 5-bromo-3-nitropyridine-2-carbonitrile have shown that it is chemically firm due to a high chemical hardness value. nih.gov The reactivity descriptors for this compound would similarly be influenced by the electron-withdrawing fluorine atom and the electron-donating methyl group attached to the pyridine ring system.
| Reactivity Descriptor | Formula | Significance |
|---|---|---|
| Energy Gap (Egap) | ELUMO - EHOMO | Indicates chemical stability and reactivity. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to deformation or change. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Indicates charge transfer tendency. |
| Electronegativity (χ) | -μ | Describes the ability to attract electrons. |
| Electrophilicity Index (ω) | μ2 / (2η) | Measures the propensity to act as an electrophile. |
Non-Linear Optical (NLO) Properties Prediction
Non-linear optical (NLO) materials are crucial for modern photonics and optoelectronics, finding applications in optical signal processing and laser technologies. ias.ac.in Organic molecules, particularly those with donor-acceptor groups and π-conjugated systems, often exhibit significant NLO responses. ias.ac.in Computational chemistry, specifically DFT, is a powerful tool for predicting the NLO properties of new materials, saving time and resources compared to experimental synthesis and characterization. journaleras.com
Detailed Research Findings:
The NLO response of a molecule is primarily described by its polarizability (α) and hyperpolarizabilities (first-order, β; second-order, γ). These properties quantify how the molecule's dipole moment changes in the presence of an external electric field. Theoretical calculations of these parameters are often performed using DFT functionals like B3LYP and CAM-B3LYP. researchgate.net
For pyridine derivatives, the presence of electron-donating (like a methyl group) and electron-accepting groups (or regions, like the nitrogen atom in the pyridine ring) connected by a π-system can lead to intramolecular charge transfer, which is a key factor for a high NLO response. ias.ac.inresearchgate.net The fluorophenyl group can also modulate the electronic properties through its inductive and resonance effects.
Computational studies on similar molecules, such as other fluorinated pyridine or benzodiazepine (B76468) derivatives, have demonstrated that these compounds can be excellent candidates for NLO materials. journaleras.comresearchgate.netresearch-nexus.net For example, the calculated first hyperpolarizability (β) for 5-(trifluoromethyl)pyridine-2-thiol (B7722606) was found to be significantly larger than that of the reference material, urea. journaleras.com This suggests that this compound, with its combination of a substituted pyridine ring and a fluorophenyl group, likely possesses promising NLO characteristics suitable for advanced optical applications. research-nexus.net
| NLO Property | Symbol | Description | Typical Computational Method |
|---|---|---|---|
| Molecular Dipole Moment | μ | Measures the separation of positive and negative charges. | DFT (e.g., B3LYP, HSEH1PBE) journaleras.com |
| Mean Polarizability | ⟨α⟩ | Describes the linear response of the electron cloud to an electric field. | DFT (e.g., B3LYP, HSEH1PBE) journaleras.com |
| First-Order Hyperpolarizability | β | Quantifies the second-order (first non-linear) response to an electric field. Crucial for second-harmonic generation. | DFT (e.g., B3LYP, CAM-B3LYP) researchgate.net |
| Second-Order Hyperpolarizability | ⟨γ⟩ | Quantifies the third-order NLO response. Related to third-harmonic generation and the optical Kerr effect. | DFT (e.g., B3LYP, CAM-B3LYP) researchgate.net |
Advanced Topological Analyses (ELF, LOL)
To gain a deeper understanding of the chemical bonding within a molecule, advanced topological analyses of the electron density are employed. The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are two such powerful tools that provide a detailed, visual representation of electron pairing and localization in molecular space.
Detailed Research Findings:
ELF and LOL analyses are performed on the calculated wavefunction of a molecule, often obtained from DFT calculations. nih.govijasret.com These methods partition the molecular space into regions, or basins, that correspond to atomic cores, covalent bonds, and lone pairs of electrons.
Electron Localization Function (ELF): The ELF provides a measure of the probability of finding an electron pair in a specific region of space. High ELF values (approaching 1) indicate strong electron localization, characteristic of covalent bonds and lone pairs. These are often visualized as red regions in ELF maps. ijasret.com
Localized Orbital Locator (LOL): Similar to ELF, the LOL reveals regions where electron localization is high. LOL profiles are particularly useful for distinguishing between different types of chemical bonds and identifying areas of electron depletion. High LOL values signify covalent regions, while lower values indicate areas between valence shells. ijasret.com
Molecular Interactions and Supramolecular Chemistry of 2 4 Fluorophenyl 3 Methylpyridine
Hydrogen Bonding Networks in Solid-State Structures
The solid-state packing of 2-(4-Fluorophenyl)-3-methylpyridine and related structures is significantly influenced by a network of hydrogen bonds. These interactions, though sometimes weak, play a crucial role in the formation of stable crystalline lattices.
Intramolecular Hydrogen Bond Characterization
Intramolecular hydrogen bonds are pivotal in defining the conformation of molecules. nih.gov In derivatives containing fluorine, such as this compound, the potential for C-H···F intramolecular interactions exists. These interactions can influence the planarity of the molecule and the relative orientation of the fluorophenyl and methylpyridine rings. The characterization of these bonds often relies on advanced techniques like NMR spectroscopy and DFT-based theoretical calculations to establish their presence and strength. mdpi.com The formation of five or six-membered rings through these hydrogen bonds can significantly affect the molecule's conformational preferences. mdpi.com
π-π Stacking and Aromatic Interactions
Aromatic interactions, particularly π-π stacking, are fundamental in the crystal engineering of aromatic compounds. wikipedia.org For this compound, the interaction between the electron-rich π system of the pyridine (B92270) ring and the fluorophenyl ring of a neighboring molecule is a key packing feature. These interactions can be either face-to-face or offset (displaced). The presence of the fluorine atom can modulate the electrostatic potential of the phenyl ring, influencing the geometry and strength of these π-π stacking interactions. nih.gov In some cases, destabilizing π-π stacking interactions have been observed, leading to unexpected photoluminescence properties in related metal-organic frameworks. rsc.org The interplay between hydrogen bonding and π-π stacking dictates the final three-dimensional arrangement of the molecules in the crystal.
Hirshfeld Surface Analysis and 2D Fingerprint Plots for Interaction Quantification
To quantitatively analyze the intermolecular interactions, Hirshfeld surface analysis is a powerful tool. nih.gov This method allows for the visualization and quantification of intermolecular contacts in a crystal. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close contact.
For compounds with varied intermolecular interactions, the 2D fingerprint plot, derived from the Hirshfeld surface, provides a summary of all intermolecular contacts. crystalexplorer.netresearchgate.net It plots the distance from the surface to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (de). Different types of interactions appear as distinct regions on the plot, and the percentage contribution of each interaction to the total Hirshfeld surface area can be calculated. For instance, in similar fluorinated compounds, H···H, C···H/H···C, and F···H/H···F contacts are often the most significant contributors to the crystal packing. nih.govresearchgate.net
Below is a hypothetical data table illustrating the kind of information that can be derived from a Hirshfeld surface analysis for a compound like this compound.
| Interaction Type | Contribution (%) |
| H···H | 45.2 |
| C···H / H···C | 25.8 |
| F···H / H···F | 18.5 |
| N···H / H···N | 8.3 |
| C···C | 1.5 |
| Other | 0.7 |
This table is a representative example and not based on experimental data for the specific compound.
Applications in Chemical Research
Investigations into Biological Activity (In Vitro and Mechanistic Studies)
In vitro studies and computational models have been instrumental in elucidating the potential therapeutic applications of 2-(4-Fluorophenyl)-3-methylpyridine derivatives. These investigations have spanned enzyme inhibition, receptor binding, and antimicrobial, anti-inflammatory, and anticancer activities.
The inhibitory effects of this compound analogs have been evaluated against several key enzymes implicated in various diseases.
Yck2 Kinase: A significant area of research has focused on the inhibition of Yeast Casein Kinase 2 (Yck2) in Candida albicans, a crucial enzyme for the fungus's growth and virulence. nih.gov Analogs of this compound have been identified as potent inhibitors of Yck2. nih.gov For instance, through virtual screening of a compound library, several structural analogs were identified based on their binding energies to Yck2. nih.gov One study reported that prioritized molecules demonstrated potent and selective inhibition of C. albicans Yck2, with IC₅₀ values ranging from 80 to 130 nM. nih.gov These findings suggest that targeting Yck2 with such compounds could be a promising strategy to combat drug-resistant fungal infections. nih.govfrontiersin.org
Peroxisome Proliferator-Activated Receptor (PPAR): The modulation of PPARs, particularly PPARγ, is a key area of research for metabolic diseases and cancer. nih.govopenmedicinalchemistryjournal.com While direct studies on this compound are limited, related compounds have been investigated. For example, inverse agonists of PPARγ have been shown to repress target genes, leading to growth inhibition in bladder cancer cell lines. nih.gov The activation of PPARγ has been linked to neuroprotective effects, suggesting that its modulation could be beneficial in Alzheimer's disease. rsc.org
Cyclooxygenase (COX): COX enzymes, particularly COX-2, are primary targets for anti-inflammatory drugs. nih.govmedchemexpress.com Research on related structures, such as 2,3-diarylpyrazines and 1,3-diarylurea derivatives containing a methylsulfonyl pharmacophore, has shown selective COX-2 inhibition. nih.gov For instance, certain 2,4,5-triarylimidazole derivatives have been designed and synthesized as selective COX-2 inhibitors. nih.gov
Monoamine Oxidase (MAO-A/B): MAO enzymes are crucial in the metabolism of neurotransmitters, and their inhibition is a strategy for treating neurological disorders. nih.gov Studies on compounds like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) have demonstrated potent and competitive inhibition of MAO-A. nih.gov Other research has shown that curcumin (B1669340) and its metabolite tetrahydrocurcumin (B193312) can inhibit MAO-B activity, suggesting a potential neuroprotective role. nih.gov
Table 1: Enzyme Inhibition Data for this compound Analogs and Related Compounds
| Enzyme Target | Compound/Analog Type | Key Findings | Reference |
| Yck2 Kinase | 2,3-aryl-pyrazolopyridine analogs | IC₅₀ values between 80–130 nM against C. albicans Yck2. | nih.gov |
| PPARγ | T0070907 (inverse agonist) | Effectively suppresses PPARγ activity in bladder cancer cells. | nih.gov |
| COX-2 | 2,3-diarylpyrazines | Selective inhibition of COX-2. | nih.gov |
| MAO-A | 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) | Potent, competitive, and reversible inhibitor of MAO-A (Ki = 9 µM). | nih.gov |
The interaction of this compound and its analogs with various receptors has been explored to understand their pharmacological effects.
Muscarinic Acetylcholine (B1216132) Receptor M4: Pyrazol-4-yl-pyridine derivatives have been investigated for their allosteric modulating properties at the human M4 muscarinic acetylcholine receptor. nih.gov These compounds were identified as positive allosteric modulators (PAMs), enhancing the binding affinity of the endogenous ligand acetylcholine. nih.gov
Constitutive Androstane Receptor (CAR): Derivatives of 3-(1H-1,2,3-triazol-4-yl)imidazo[1,2-a]pyridine have been discovered to directly activate human CAR in nanomolar concentrations. nih.gov This is significant as CAR plays a role in various hepatic functions. nih.gov
Metabotropic Glutamate Subtype 5 Receptor (mGlu5): The compound 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-pyridine, an analog of a phenylethynylpyridine derivative, has been identified as a potent and highly selective mGlu5 receptor antagonist. acs.org
The antimicrobial properties of pyridine (B92270) derivatives, including those structurally related to this compound, have been a focus of research.
Antibacterial Activity: Various pyridine-containing compounds have demonstrated significant antibacterial activity. For instance, certain 3-chloro-1-(4-fluorophenyl)/(4-chlorophenyl)-4-(pyridine-3-yl) azetidine-2-ones were found to be potent against strains like S. aureus, B. subtilis, E. coli, and P. aeruginosa. nih.gov Similarly, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives exhibited strong antibacterial activity against several Gram-positive bacteria, comparable to linezolid. nih.gov Some pyridinium (B92312) salts have also shown reasonable activity against S. aureus. mdpi.com
Antifungal Activity: The antifungal potential of pyridine derivatives has been investigated against various fungal pathogens. nih.gov Research into imidazo[1,2-a]pyridine (B132010) derivatives has revealed their potential as antifungal agents. researchgate.net For example, a series of N'-(3-bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl] sulfanyl} acetohydrazides derivatives showed good anti-fungal activity. researchgate.net The primary mechanism often involves targeting essential fungal enzymes, such as Yck2 in Candida albicans. nih.govfrontiersin.org
Table 2: In Vitro Antimicrobial Activity of Pyridine Derivatives
| Compound Class | Tested Organisms | Key Findings | Reference |
| Azetidine-2-ones | S. aureus, B. subtilis, E. coli, P. aeruginosa, A. niger, P. rubrum | Potent activity against all tested strains. | nih.gov |
| Oxazolidinones | Gram-positive bacteria | Strong activity, similar to linezolid. | nih.gov |
| Imidazo[1,2-a]pyridines | Gram +ve, Gram -ve bacteria, and fungi | Moderate to good activity. | researchgate.net |
| Oxadiazole derivatives | Fungi | Good anti-fungal activity. | researchgate.net |
The anti-inflammatory potential of compounds related to this compound has been evaluated through various in vitro assays.
A study on the novel anti-inflammatory agent 6-(4'-fluorophenyl)-5-(4'-pyridyl)-2,3-dihydroimidazo-[2,1-b]-thiazole, which shares structural similarities, demonstrated its role as a dual inhibitor of arachidonic acid metabolism. nih.gov The in vitro metabolism of this compound was found to be catalyzed primarily by cytochrome P-450. nih.gov Furthermore, studies on new pyridine derivatives have shown promising anti-inflammatory activity. researchgate.net For example, ethanolic extracts of propolis, which contain various phenolic compounds, have demonstrated significant in vitro anti-inflammatory activity by inhibiting thermally induced albumin denaturation, with protection rates higher than conventional drugs like Aspirin. mdpi.com Other studies on green leafy vegetables have also shown anti-inflammatory properties through assays like hemolysis inhibition and proteinase inhibition. mdpi.com
The potential of pyridine-based compounds as anticancer agents has been explored in several in vitro studies.
Derivatives of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole have shown potent and selective antitumor activity. nih.gov Their mechanism involves biotransformation to generate species that bind to DNA, causing lethal damage to sensitive tumor cells. nih.gov A series of 3-(hetero)aryl substituted 3-[(prop-2-ynyloxy)(thiophen-2-yl)methyl]pyridine derivatives were found to be selective in inhibiting the growth of cancer cells, with IC₅₀ values in the low micromolar range against MDA-MB 231 and MCF7 breast cancer cell lines. nih.gov Other studies on phenothiazines like fluphenazine (B1673473) and perphenazine (B1679617) have also demonstrated their potential to reduce the viability of human cancer cell lines. nih.gov Furthermore, derivatives of 1,2,4-triazole-3-carboxamide have been shown to inhibit proliferation and induce apoptosis in ovarian cancer cells in vitro. sciforum.net
Computational methods such as molecular docking and molecular dynamics (MD) simulations are crucial for understanding the interactions between ligands like this compound derivatives and their protein targets at a molecular level. nih.govmdpi.com
These techniques have been extensively used to study the binding of various pyridine-based inhibitors to their target enzymes and receptors. For instance, molecular docking studies of new thiazole (B1198619) clubbed pyridine scaffolds against the SARS-CoV-2 main protease revealed significant binding energies, with the best-docked pose selected for further MD simulation studies to understand thermodynamic properties. mdpi.com Similarly, docking studies of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines as COX-2 inhibitors showed that several designed compounds had a higher affinity than the known drug celecoxib. nih.gov MD simulations have also been employed to study the interaction of inhibitors with cyclin-dependent kinases (CDK2/4/6), validating docking results and identifying key polar and nonpolar interactions. nih.govresearcher.life In the context of Yck2 inhibition, comprehensive interaction studies and 200-nanosecond molecular dynamics simulations suggested that identified molecules can maintain stable interactions with the target protein. nih.gov
Molecular Docking and Dynamics Simulations for Protein-Ligand Interactions
Catalytic Applications
The electronic properties and coordination capability of this compound make it a valuable ligand in the design of sophisticated catalysts for a range of chemical transformations.
Phenylpyridine derivatives are cornerstone ligands in the development of highly efficient metal-organic catalysts, particularly for iridium(III) complexes used in photocatalysis. urfu.rursc.org The compound tris(2-(4-fluorophenyl)pyridine)iridium, or Ir(p-F-ppy)3, is a well-known photocatalyst noted for its excellent activity in promoting electron transfer and enhancing reaction selectivity. medchemexpress.com The this compound ligand fits within this class of molecules, where it can act as a cyclometalating ligand for iridium and other transition metals.
The electronic properties of the Ir(III) complex, such as its emission spectra and redox potentials, can be finely tuned by modifying the substituents on the phenylpyridine ligand. rsc.orgscispace.com The presence of the electron-withdrawing fluorine atom and the electron-donating methyl group on the 2-phenylpyridine (B120327) scaffold allows for precise control over the energy levels of the catalyst's molecular orbitals. This tuning is critical for optimizing the catalyst's performance in specific photochemical reactions. scispace.com
Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) events, thereby generating highly reactive radical intermediates from stable organic molecules. nih.govacs.org Iridium(III) complexes containing phenylpyridine-type ligands are exemplary photoredox catalysts. Upon absorbing visible light, these complexes are excited to a triplet metal-to-ligand charge transfer (³MLCT) state. nih.gov In this excited state, the complex can act as both a potent oxidant and reductant, enabling it to engage in SET with a wide array of substrates.
The this compound ligand plays a direct role in this mechanism. The charge transfer is an electronic transition from the metal center to the π* orbitals of the ligand scaffold. The substituents on the ligand modulate the energy of this transition and the stability of the resulting excited state, which in turn governs the catalytic efficiency. princeton.edu In some systems, a ligand-to-metal charge transfer (LMCT) process can also be operative, where light irradiation causes homolytic cleavage of a bond to generate radicals. frontiersin.org The unique electronic signature of this compound makes it a candidate for designing catalysts that operate through these sophisticated charge transfer pathways.
Dye-sensitized solar cells (DSSCs) are a type of photovoltaic cell that relies on a molecular sensitizer (B1316253) (dye) adsorbed onto a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). nih.govmdpi.com The dye's function is to absorb light and inject an electron into the semiconductor's conduction band. nih.govrsc.org The efficiency of a DSSC is heavily dependent on the dye's properties, including its light-harvesting capability and its ability to bind effectively to the TiO₂ surface.
While this compound itself is not a complete dye, its pyridyl group is an excellent anchoring group for attaching molecules to the Lewis acid sites on the TiO₂ surface. nih.gov Research has shown that D-π-A (Donor-π bridge-Acceptor) dyes incorporating pyridyl groups as the electron-withdrawing and anchoring moiety can lead to high dye loading and efficient electron injection. nih.gov Therefore, this compound serves as a valuable synthon for constructing more complex and efficient sensitizers for DSSCs, where its structural and electronic properties can be integrated into a larger chromophoric system designed to optimize solar energy conversion. rsc.org
Late transition metal complexes, particularly those of iron and palladium, featuring bis(imino)pyridine ligands have been extensively studied as catalysts for ethylene (B1197577) polymerization. mdpi.com The ligand architecture is crucial in determining the catalytic activity, stability, and the properties of the resulting polyethylene, such as molecular weight and branching.
Modifications to the ligand structure, including substitutions on the aryl groups, are a key strategy for catalyst optimization. For example, iron complexes with bis(4-fluorophenyl)methyl-substituted bis(imino)pyridyl ligands have been shown to be highly active catalysts for ethylene polymerization. researchgate.net The use of pyridine-based ligands is central to this area of catalysis. While not a bis(imino)pyridine itself, this compound represents a foundational structural motif. Its potential incorporation into more elaborate ligand frameworks for olefin polymerization is an area of interest. The electronic influence of the fluoro and methyl groups could modulate the Lewis acidity of the metal center, thereby affecting monomer coordination, insertion rates, and chain transfer processes, which collectively dictate the final polymer characteristics. mdpi.comnih.govmdpi.com
Structure Activity/function Relationships Sar/sfr
Influence of Fluorine Substitution on Electronic Properties and Interactions
The presence of a fluorine atom at the para-position of the phenyl ring significantly influences the electronic properties of 2-(4-Fluorophenyl)-3-methylpyridine. Fluorine is the most electronegative element, and its substitution on the phenyl ring generally leads to a withdrawal of electron density from the ring through inductive effects. This deactivation of the ring can affect how the molecule interacts with biological targets. stackexchange.com
The fluorine atom can also participate in various non-covalent interactions that are crucial for molecular recognition and binding affinity. These interactions include:
Hydrogen Bonds: The fluorine atom can act as a weak hydrogen bond acceptor.
Halogen Bonds: The fluorine atom can engage in halogen bonding, an interaction where a halogen atom acts as an electrophilic species. Studies on pyridine-functionalized dyes have shown that halogen-bonding interactions can be stable and influence the molecule's spectroscopic properties. nih.govacs.org
Intermolecular Interactions: In related fluorinated biphenyl (B1667301) systems, intermolecular interactions are often dominated by phenyl-phenyl stacking and C-H---phenyl interactions. rsc.org
Impact of Pyridine (B92270) Ring Substitution Patterns on Biological Potency and Selectivity
The substitution pattern on the pyridine ring is a well-established determinant of the biological activity of pyridine derivatives. nih.gov The position and nature of substituents can drastically alter a compound's potency and selectivity for a specific biological target.
In the case of this compound, the 3-methyl group plays a significant role. Structure-activity relationship (SAR) studies on various pyridine derivatives have shown that the introduction of small alkyl groups can modulate activity. For instance, in a series of 2-aryl-6-benzoyl-pyridines, which are tubulin polymerization inhibitors, the nature and position of substituents on the pyridine ring were critical for potent antiproliferative activity. nih.gov
SAR studies on other classes of pyridine derivatives have yielded specific insights:
In a series of 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles, the presence of a nitrile substituent at the 3-position was found to be essential for cytotoxic activity. mdpi.com
For certain herbicidal pyrazole (B372694) derivatives containing a phenylpyridine moiety, the substitution pattern on the pyridine ring was crucial for activity. For example, a chlorine atom at the 3-position was found to be beneficial. mdpi.com
In a broad review of pyridine derivatives with antiproliferative activity, the presence and positions of methoxy, hydroxyl, carbonyl, and amino groups were found to enhance activity, whereas halogen atoms or bulky groups sometimes led to lower activity. nih.gov
Table 1: SAR Insights from Related Pyridine Derivatives
| Compound Class | Key Substituent(s) | Impact on Activity | Reference |
|---|---|---|---|
| Pyridine-3-carbonitriles | Nitrile at position 3 | Essential for cytotoxic activity | mdpi.com |
| Herbicidal Pyrazole-Phenylpyridines | Chlorine at position 3 | Beneficial for herbicidal activity | mdpi.com |
| Antiproliferative Pyridines | -OMe, -OH, -C=O, -NH2 groups | Enhanced antiproliferative activity | nih.gov |
| Antiproliferative Pyridines | Halogens, bulky groups | Can decrease antiproliferative activity | nih.gov |
Correlation of Molecular Conformation with Biological and Catalytic Activities
The conformation is not static and can change depending on the environment. nih.gov The ability of the molecule to adopt a specific conformation (a bioactive conformation) upon binding to a biological target is often a prerequisite for its activity. Therefore, understanding the conformational preferences and flexibility of this compound is essential for rationalizing its function.
Theoretical Predictions for Rational Design of Analogues
Theoretical and computational methods, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are powerful tools for the rational design of analogues of this compound with improved properties. nih.gov
Molecular Docking studies can predict the binding orientation and affinity of a ligand within the active site of a target protein. For example, docking studies on pyrazolopyridine analogues have been used to understand their binding modes and to rationalize their anticancer activity. nih.gov In a study of arylpiperazine derivatives, molecular docking was used to investigate potential androgen receptor antagonists. nih.gov Similarly, docking has been applied to thiophenyl thiazolyl-pyridine hybrids to explore their mechanism of action as potential anticancer agents targeting the EGFR tyrosine kinase domain. mdpi.com These studies highlight how computational models can guide the design of new derivatives of this compound by predicting how structural modifications would affect binding to a specific target.
QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can identify key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are important for activity. QSAR studies have been performed on various pyridine derivatives, such as selective PDE4B inhibitors, to identify the structural features responsible for their potency and selectivity. researchgate.net A QSAR study on antileishmanial 2-phenyl-2,3-dihydrobenzofurans demonstrated that 3D-QSAR models, which consider the three-dimensional structure of the molecules, were superior in predicting activity. nih.gov Such models could be developed for analogues of this compound to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.
Table 2: Application of Theoretical Models in Designing Pyridine Analogues
| Theoretical Method | Application Example | Key Insight | Reference |
|---|---|---|---|
| Molecular Docking | Pyridopyrazolo-triazine derivatives | Exhibited suitable binding in the active sites of target proteins, explaining anticancer activity. | nih.gov |
| Molecular Docking | Thiophenyl thiazolyl-pyridine hybrids | Investigated binding modes towards the EGFR tyrosine kinase domain to understand anticancer mechanisms. | mdpi.com |
| QSAR | 2-arylpyrimidine derivatives as PDE4B inhibitors | Identified key structural features and molecular descriptors correlated with inhibitory activity. | researchgate.net |
| 3D-QSAR | Antileishmanial 2-phenyl-2,3-dihydrobenzofurans | Revealed important 3D structural features required for biological activity, guiding further development. | nih.gov |
Future Research Directions and Unanswered Questions
Emerging Synthetic Strategies for Complex Analogues
The development of novel and efficient synthetic methods is paramount for exploring the full potential of 2-(4-Fluorophenyl)-3-methylpyridine and its more complex analogues. Future research will likely focus on moving beyond traditional multi-step syntheses towards more elegant and atom-economical approaches.
One promising avenue is the advancement of one-pot multicomponent reactions . scientific.netacs.org These reactions, which combine three or more reactants in a single operation, offer a rapid and efficient means to construct complex molecular architectures. Adapting and refining methodologies like the Bohlmann-Rahtz pyridine (B92270) synthesis could enable the streamlined creation of a diverse library of analogues from simple precursors. nih.gov The use of cascade reactions, where a series of intramolecular transformations occur sequentially without the need for isolating intermediates, presents another powerful strategy for building molecular complexity in a controlled manner. acs.org
Furthermore, the development of novel catalytic systems is crucial. While transition metal catalysis, employing metals such as rhodium and nickel, has been instrumental in pyridine synthesis, a move towards more sustainable and cost-effective metal-free strategies is anticipated. acs.orgnih.gov These approaches often utilize organocatalysts or are promoted by non-metallic reagents, reducing the environmental impact and cost of synthesis.
The regioselective functionalization of the pyridine ring is a persistent challenge that future synthetic strategies must address. researchgate.netnih.gov Developing methods for precise C-H activation and functionalization will be key to introducing a wide array of substituents at specific positions, allowing for the fine-tuning of the molecule's electronic and steric properties. This includes the late-stage functionalization of more complex molecules, a technique of growing importance in medicinal chemistry. nih.gov
Advanced Spectroscopic and Imaging Techniques for Real-Time Analysis
To gain a deeper understanding of the formation and behavior of this compound and its analogues, the application of advanced, real-time analytical techniques is essential. These methods offer insights into reaction kinetics, mechanisms, and the transient intermediates that are often missed by traditional analytical approaches.
In-situ and operando spectroscopy are powerful tools for monitoring chemical reactions as they occur. nih.govnih.govgoogle.com Techniques such as in-situ Raman spectroscopy can be used to track the formation of pyridine derivatives in real-time, providing valuable data on reaction rates and the influence of various parameters. researchgate.netontosight.ai Other operando methods, including infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy, can offer complementary information about the structural evolution of reactants, intermediates, and products under actual reaction conditions. rsc.orgmdpi.com
Hyperspectral imaging (HSI) is an emerging technique with the potential to revolutionize the spatial and chemical analysis of reactions. scientific.netacs.orgnih.gov By capturing a full spectrum at each pixel of an image, HSI can provide a detailed chemical map of a reaction mixture, allowing for the visualization of concentration gradients and the identification of different chemical species without the need for physical sampling. scientific.netnih.gov This could be particularly valuable for studying heterogeneous catalytic reactions or complex reaction mixtures.
The development of novel probes and sensors based on the fluorescent properties of some pyridine derivatives could also enable real-time monitoring of biological processes. frontiersin.org
Integration of Machine Learning and AI in Computational Design
The integration of machine learning (ML) and artificial intelligence (AI) into computational chemistry is set to transform the way novel analogues of this compound are designed and evaluated. ontosight.aiscientific.net These powerful computational tools can accelerate the discovery process by rapidly screening vast virtual libraries of compounds and predicting their properties with increasing accuracy. acs.orgnih.govacs.org
In silico design and virtual screening campaigns can be employed to identify promising candidates for specific applications. scientific.netekb.eg By building computational models based on the structure of a target protein or material, it is possible to predict the binding affinity or performance of a large number of virtual analogues. This approach can significantly reduce the number of compounds that need to be synthesized and tested experimentally, saving time and resources.
ML models can be trained to predict a wide range of molecular properties, from basic physicochemical characteristics to complex biological activities and toxicities. nih.govmdpi.comnih.gov For example, quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models can be developed to correlate the structural features of pyridine derivatives with their observed activities. nih.gov This allows for the rational design of new compounds with improved properties.
Furthermore, generative AI models are being developed to explore chemical space and design entirely new molecules with desired characteristics. nih.govnih.govacs.org These models can learn the underlying rules of chemistry from large datasets of existing molecules and then generate novel structures that are predicted to be active and synthetically accessible. This opens up exciting possibilities for discovering truly innovative analogues of this compound.
Exploration of Novel Applications in Materials Science and Medicinal Chemistry
The unique combination of a fluorinated aromatic ring and a substituted pyridine moiety in this compound and its analogues suggests a broad spectrum of potential applications in both materials science and medicinal chemistry.
In materials science , fluorinated pyridine derivatives are of interest for the development of advanced organic materials. Their electronic properties make them suitable for use in organic light-emitting diodes (OLEDs) , potentially as electron-transporting or emissive materials. scientific.netacs.orgnih.govscientific.net The introduction of fluorine can enhance properties such as thermal stability and electron mobility. Furthermore, these compounds could serve as building blocks for novel polymers with tailored optical and electronic properties, finding use in a variety of optoelectronic devices. nih.gov The ability of pyridine nitrogen to coordinate with metal ions also opens up possibilities for the creation of functional metal-organic frameworks (MOFs) . mdpi.com
In medicinal chemistry , the pyridine scaffold is a well-established pharmacophore found in numerous approved drugs. nih.govekb.egacs.org The 4-fluorophenyl group is also a common substituent in bioactive molecules, often introduced to improve metabolic stability and binding affinity. google.com Analogues of this compound could therefore be explored as potential therapeutic agents in a variety of disease areas. There is significant potential for the development of novel anticancer agents , with many pyridine derivatives showing promising activity against various cancer cell lines. nih.govacs.org The search for new kinase inhibitors is another active area of research where this class of compounds could be relevant. nih.gov Additionally, the development of new agrochemicals , such as insecticides and fungicides, represents another important avenue for the application of substituted pyridine derivatives. researchgate.netgoogle.com The use of radiolabeled analogues, for instance with Fluorine-18, could also be explored for applications in positron emission tomography (PET) imaging. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-fluorophenyl)-3-methylpyridine, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via Friedel-Crafts acylation, where 3-methylpyridine reacts with a fluorinated benzoyl chloride derivative. Key parameters include:
- Catalyst : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution .
- Solvent : Anhydrous dichloromethane or toluene improves reaction efficiency .
- Monitoring : Thin-layer chromatography (TLC) is critical for tracking reaction progress and purity .
Q. How should researchers characterize the structural and chemical properties of this compound?
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions on the pyridine and fluorophenyl rings .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and intermolecular interactions, as seen in structurally analogous fluorophenyl-pyridine derivatives .
Q. What safety protocols are essential for handling this compound?
- Precautions :
- Use fume hoods and personal protective equipment (PPE) due to unknown acute toxicity .
- Avoid water jets during fire incidents; use CO₂ or dry chemical extinguishers .
- Storage : Keep in airtight containers under inert gas (e.g., N₂) to prevent degradation .
Advanced Research Questions
Q. How can the biological activity of this compound be systematically evaluated in anticancer research?
- Experimental Design :
- In Vitro Assays : Test anti-proliferative effects on cancer cell lines (e.g., MCF-7) using MTT assays. Calculate IC₅₀ values to quantify potency .
- Target Identification : Perform molecular docking against kinases (e.g., Plk1) to predict binding affinities. Ligands with fluorophenyl groups show enhanced receptor interaction in related compounds .
- Case Study : Derivatives of 2-(4-fluorophenyl)imidazol-5-ones exhibited IC₅₀ values <10 µM against MCF-7 cells, with ligands 24 and 27 showing the highest Plk1 binding (ΔG < -9 kcal/mol) .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in fluorophenyl-pyridine derivatives?
- QSAR Modeling :
- Use descriptors like logP, polar surface area, and Hammett constants to correlate substituent effects with activity. A validated QSAR model (R² > 0.85) can guide derivative design .
- Substituent Variation :
- Electron-withdrawing groups (e.g., -F) at the para position enhance metabolic stability and target affinity. Compare with meta-substituted analogs to assess positional effects .
Q. How can reaction yields be improved in large-scale synthesis?
- Process Optimization :
- Solvent Selection : Switch to polar aprotic solvents (e.g., DMF) to stabilize intermediates .
- Catalyst Recycling : Immobilize Lewis acids on silica gel to reduce waste and costs .
Data Contradictions and Resolution
- Synthetic Routes : emphasizes TLC for purity checks, while focuses on column chromatography. Researchers should combine both methods for robust validation.
- Biological Targets : highlights Plk1 inhibition, whereas notes antiviral activity. This divergence suggests context-dependent target specificity, necessitating multi-target screening.
Key Research Gaps
- Limited pharmacokinetic data (e.g., bioavailability, half-life) for this compound. Future studies should include ADMET profiling .
- Mechanistic studies on fluorophenyl-pyridine interactions with non-kinase targets (e.g., GPCRs) remain unexplored .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
